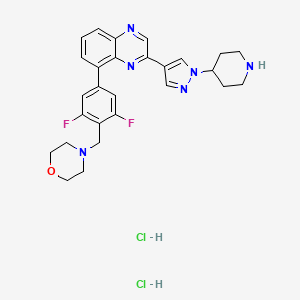

NVP-BSK805 dihydrochloride

Descripción

Propiedades

IUPAC Name |

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOCAPALWRHKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720930 | |

| Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092499-93-8 | |

| Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NVP-BSK805 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] This technical guide provides an in-depth overview of the mechanism of action of NVP-BSK805 dihydrochloride (B599025), summarizing key quantitative data, detailing experimental protocols, and visualizing its effects on cellular signaling pathways. NVP-BSK805 demonstrates significant inhibitory activity against both wild-type JAK2 and the V617F mutant, a common driver in myeloproliferative neoplasms.[2] Its mechanism involves direct competition with ATP at the kinase domain, leading to the suppression of downstream signaling pathways, most notably the phosphorylation of STAT5.[2][3] This inhibition of the JAK/STAT pathway ultimately results in decreased cell proliferation and the induction of apoptosis in JAK2-dependent cancer cells.[2][4]

Core Mechanism of Action

NVP-BSK805 functions as a substituted quinoxaline (B1680401) that acts as an ATP-competitive inhibitor of the JAK2 kinase.[2] X-ray crystallography studies have confirmed that NVP-BSK805 binds to the ATP-binding site within the JAK2 kinase domain.[4] This direct competition prevents the binding of ATP, which is essential for the kinase's catalytic activity. The inhibition of JAK2's phosphotransferase activity prevents the subsequent phosphorylation and activation of its downstream targets.

A primary consequence of JAK2 inhibition by NVP-BSK805 is the potent suppression of the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] In cells harboring the activating JAK2 V617F mutation, where the JAK/STAT pathway is constitutively active, NVP-BSK805 effectively blocks this aberrant signaling.[2][4] This blockade of STAT5 phosphorylation is a key event that leads to the observed anti-proliferative and pro-apoptotic effects of the compound.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for NVP-BSK805 dihydrochloride across various biochemical and cellular assays.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) |

| JAK2 (JH1 domain) | Cell-free | 0.48[5] | 0.43 ± 0.02[5] |

| JAK2 (full-length, wild-type) | Cell-free | 0.58 ± 0.03[5] | - |

| JAK2 (full-length, V617F mutant) | Cell-free | 0.56 ± 0.04[5] | - |

| JAK1 (JH1 domain) | Cell-free | 31.63[5] | - |

| JAK3 (JH1 domain) | Cell-free | 18.68[5] | - |

| TYK2 (JH1 domain) | Cell-free | 10.76[5] | - |

Table 2: Cellular Activity - Growth Inhibition (GI50)

| Cell Line | Relevant Mutation | GI50 (nM) |

| SET-2 | JAK2 V617F | 51[4] |

| Ba/F3 | JAK2 V617F | <100[6] |

| Human Myeloma Cell Lines | - | 2600 - 6800[7] |

| K-562 | BCR-ABL | >1000[6] |

| CMK | JAK3 A572V | ~2000[6] |

Table 3: Cellular Activity - Apoptosis and Downstream Signaling

| Cell Line | Assay | Effect | Concentration |

| SET-2 | STAT5 Phosphorylation Inhibition | Potent Inhibition | ≥100 nM[5] |

| HEL | STAT5a Phosphorylation Suppression | Suppression | ~500 nM[4] |

| INA-6 | IL-6 Induced STAT3 Phosphorylation | Marked Reduction | 500 nM[7] |

| INA-6 | IL-6 Induced STAT3 Phosphorylation | Complete Abrogation | 2000 nM[7] |

| SET-2 | Apoptosis Induction | Significant | 150 nM[8] |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of NVP-BSK805, its selectivity, and its cellular consequences.

Caption: NVP-BSK805 inhibits JAK2, blocking STAT5 phosphorylation and gene transcription.

Caption: Selectivity profile and downstream cellular effects of NVP-BSK805.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of NVP-BSK805 are provided below.

Biochemical Kinase Assay (In Vitro)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of NVP-BSK805 against purified JAK family kinases.

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK kinase enzymes (JAK1, JAK2, JAK3, TYK2) and a suitable substrate peptide (e.g., a biotinylated peptide derived from STAT5) are prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The diluted compound, JAK enzyme, and substrate peptide are added to the wells of a microplate. The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: The reaction is stopped, and kinase activity is measured. A common detection method is the use of a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is determined using non-linear regression analysis.

-

Cellular Proliferation Assay (WST-1 or XTT)

-

Objective: To determine the half-maximal growth inhibition (GI50) of NVP-BSK805 on various cell lines.

-

Methodology:

-

Cell Seeding: Cells (e.g., SET-2, HEL, K-562) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight if applicable.

-

Compound Treatment: Cells are treated with a serial dilution of NVP-BSK805 for a specified duration (typically 72 hours).[1]

-

Viability Reagent Addition: A cell proliferation reagent such as WST-1 or XTT is added to each well. These reagents are converted to a colored formazan (B1609692) dye by metabolically active cells.

-

Incubation and Measurement: The plates are incubated for a period (e.g., 1-4 hours) to allow for color development. The absorbance is then measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The GI50 value is determined by plotting cell viability against the log of the compound concentration.

-

Western Blotting for Phospho-STAT5

-

Objective: To assess the effect of NVP-BSK805 on the phosphorylation of STAT5 in cellular models.

-

Methodology:

-

Cell Treatment: Cells are treated with various concentrations of NVP-BSK805 for a short duration (e.g., 30 minutes to 1 hour).[3]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT5 (pSTAT5). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The membrane is often stripped and re-probed with an antibody for total STAT5 as a loading control.

-

Caption: Experimental workflow for Western blot analysis of pSTAT5.

In Vivo Efficacy

In preclinical mouse models, NVP-BSK805 has demonstrated significant in vivo efficacy. Oral administration of NVP-BSK805 at doses of 150 mg/kg effectively suppressed STAT5 phosphorylation in target tissues, reduced splenomegaly, and controlled the spread of leukemic cells in a Ba/F3 JAK2 V617F cell-driven model.[2][6] Furthermore, in models of recombinant human erythropoietin-induced polycythemia, NVP-BSK805 potently suppressed the condition.[2] These findings highlight the translation of its in vitro mechanism of action to in vivo therapeutic potential.

Conclusion

This compound is a highly potent and selective ATP-competitive inhibitor of JAK2. Its primary mechanism of action involves the direct inhibition of JAK2 kinase activity, leading to the suppression of the JAK/STAT signaling pathway, as evidenced by the robust inhibition of STAT5 phosphorylation. This targeted inhibition translates to anti-proliferative and pro-apoptotic effects in cancer cells dependent on JAK2 signaling. The comprehensive quantitative data and established experimental protocols provide a solid foundation for further research and development of JAK2 inhibitors for the treatment of myeloproliferative neoplasms and other related disorders.

References

- 1. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. karger.com [karger.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

NVP-BSK805: A Technical Profile on JAK2 Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Janus kinase (JAK) inhibitor, NVP-BSK805, with a specific focus on its selectivity profile for JAK2. NVP-BSK805 is a potent, ATP-competitive small molecule inhibitor that has been instrumental in preclinical research, particularly in the context of myeloproliferative neoplasms (MPNs) driven by aberrant JAK2 activity.[1][2] The discovery of the JAK2(V617F) mutation in a high percentage of patients with polycythemia vera and other MPNs has established JAK2 as a critical therapeutic target.[1]

Quantitative Selectivity Profile

NVP-BSK805 demonstrates high potency against the JAK2 kinase, including both the wild-type and the V617F mutant forms, which are implicated in disease.[2][3][4] Its selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2) is a key characteristic, with an approximate 20-fold or greater selectivity observed in vitro.[1][4][5] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

The inhibitory activity of NVP-BSK805 has been quantified using various biochemical assays, with the half-maximal inhibitory concentration (IC50) values serving as a standard measure of potency.

| Kinase Target | IC50 (nM) |

| JAK2 (JH1 Domain) | 0.48 [3][4][6] |

| JAK2 (Full-Length, Wild-Type) | 0.58 ± 0.03 [3][4] |

| JAK2 (Full-Length, V617F Mutant) | 0.56 ± 0.04 [3][4] |

| TYK2 (JH1 Domain) | 10.76[3][4][6] |

| JAK3 (JH1 Domain) | 18.68[3][4][6] |

| JAK1 (JH1 Domain) | 31.63[3][4][6] |

Table 1: In vitro inhibitory potency of NVP-BSK805 against JAK family kinases. Data is compiled from biochemical assays measuring the inhibition of the isolated kinase domains (JH1) or full-length proteins.

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a primary signaling cascade for a multitude of cytokines and growth factors, regulating essential cellular processes like proliferation, differentiation, and immunity.[7][8][9][10] The pathway is initiated when a ligand binds to a specific cell surface receptor, leading to the activation of receptor-associated JAKs.[11] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[11] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate gene transcription.[7][11] NVP-BSK805 exerts its effect by directly inhibiting the kinase activity of JAK2, thereby blocking these downstream signaling events.

Caption: The JAK-STAT signaling cascade and the inhibitory action of NVP-BSK805 on JAK2.

Experimental Protocols

The characterization of NVP-BSK805's selectivity profile involves both biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays are essential for determining the direct inhibitory effect of a compound on an isolated kinase.

Objective: To quantify the IC50 value of NVP-BSK805 against specific kinases.

Methodology:

-

Reaction Setup: Recombinant human kinase (e.g., JAK2, JAK1), a specific peptide substrate, and ATP are combined in a reaction buffer in the wells of a microtiter plate.

-

Inhibitor Addition: NVP-BSK805 is added across a range of concentrations to different wells. Control wells receive a vehicle (e.g., DMSO).

-

Initiation and Incubation: The kinase reaction is initiated, often by the addition of ATP, and the plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.

-

Detection: The level of substrate phosphorylation is measured. Several detection methods can be used, including:

-

Radiometric Filter Binding: Uses radio-labeled ATP (γ-³²P-ATP or γ-³³P-ATP). After incubation, the reaction mixture is transferred to a filter membrane that binds the phosphorylated peptide, and radioactivity is quantified.[2]

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Employs a lanthanide-labeled antibody that recognizes the phosphorylated substrate, leading to a FRET signal when in proximity to a fluorescently labeled acceptor molecule on the peptide.[12]

-

Mobility Shift Assay (e.g., Caliper): Kinase reactions are performed with peptide substrates that, when phosphorylated, exhibit a different migration velocity in an electrical field, allowing for quantification of the phosphorylated versus unphosphorylated product.[12]

-

-

Data Analysis: The measured signal is plotted against the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Caption: A generalized workflow for determining kinase inhibitor potency in a biochemical assay.

Cellular Assays

Cellular assays are critical for confirming that the inhibitor's biochemical potency translates to functional effects in a biological context.

1. STAT5 Phosphorylation Assay

Objective: To measure the inhibition of JAK2-mediated downstream signaling in cells.

Methodology:

-

Cell Culture: JAK2-dependent cell lines, such as those harboring the JAK2(V617F) mutation (e.g., SET-2, HEL), are cultured under standard conditions.[5]

-

Treatment: Cells are treated with various concentrations of NVP-BSK805 or a vehicle control for a short duration (e.g., 30-60 minutes).[5][13]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

-

Detection and Quantification: Following incubation with appropriate secondary antibodies, protein bands are visualized and quantified. The ratio of p-STAT5 to total STAT5 is calculated to determine the extent of signaling inhibition. NVP-BSK805 has been shown to potently inhibit constitutive STAT5 phosphorylation in JAK2(V617F)-bearing cells.[1][5]

2. Cell Proliferation Assay

Objective: To assess the impact of JAK2 inhibition on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: Cells are incubated with a range of NVP-BSK805 concentrations for an extended period (e.g., 72-96 hours).[2][3]

-

Viability Measurement: Cell proliferation or viability is measured using a colorimetric or fluorometric assay, such as:

-

Data Analysis: The results are used to calculate the half-maximal growth inhibition (GI50) or IC50 value, representing the concentration of NVP-BSK805 required to inhibit cell growth by 50%. NVP-BSK805 effectively suppresses the growth of JAK2(V617F)-bearing cell lines with GI50 values often below 100 nM.[3][4][14]

References

- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NVP-BSK805 | 1092499-93-8 | JAK | MOLNOVA [molnova.com]

- 5. karger.com [karger.com]

- 6. selleckchem.com [selleckchem.com]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. cusabio.com [cusabio.com]

- 11. sinobiological.com [sinobiological.com]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

NVP-BSK805 Dihydrochloride: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BSK805 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase pivotal in signal transduction for various cytokines and growth factors. Dysregulation of the JAK2 signaling pathway, particularly through mutations like V617F, is a hallmark of myeloproliferative neoplasms (MPNs). This technical guide provides an in-depth overview of the downstream signaling effects of NVP-BSK805, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. The information compiled herein is intended to support researchers and professionals in the fields of oncology and drug development in understanding and further investigating the therapeutic potential of NVP-BSK805.

Core Mechanism of Action

NVP-BSK805 exerts its therapeutic effects by selectively binding to the ATP-binding site of the JAK2 kinase domain. This competitive inhibition prevents the autophosphorylation of JAK2 and its subsequent activation. The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation, driving the pathogenesis of MPNs. NVP-BSK805 effectively inhibits both wild-type and V617F-mutated JAK2. The primary downstream consequence of JAK2 inhibition by NVP-BSK805 is the suppression of the JAK/STAT signaling pathway, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of NVP-BSK805 across various kinases and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805

| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK2 |

| JAK2 (JH1 domain) | 0.48 | - |

| JAK1 (JH1 domain) | 31.63 | >65-fold |

| JAK3 (JH1 domain) | 18.68 | >38-fold |

| TYK2 (JH1 domain) | 10.76 | >22-fold |

| Full-length wild-type JAK2 | 0.58 ± 0.03 | - |

| Full-length JAK2 V617F | 0.56 ± 0.04 | - |

Data compiled from multiple sources.[1][2]

Table 2: Cellular Activity of NVP-BSK805 in Various Cell Lines

| Cell Line | Relevant Mutation | Assay Type | GI₅₀ (nM) | Notes |

| SET-2 | JAK2 V617F | Proliferation | <100 | Potent inhibition of growth. |

| HEL | JAK2 V617F | Proliferation | - | Suppression of STAT5a phosphorylation at ~500 nM.[3] |

| CHRF-288-11 | JAK2 T875N | Proliferation | - | Most sensitive to inhibition.[3] |

| UKE-1 | JAK2 mutation | Proliferation | - | Responsive to inhibition.[3] |

| K562 | BCR-ABL | Proliferation | >1000 | Ineffective performance.[3] |

| KCL-22 | BCR-ABL | Proliferation | >1000 | Ineffective performance.[3] |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | Clonogenic Survival | - | Significantly enhanced radiosensitivity.[3] |

| KYSE-150R | Radioresistant Esophageal Squamous Cell Carcinoma | Clonogenic Survival | - | Reversed radioresistance.[3] |

GI₅₀ (Growth Inhibition 50) values represent the concentration of the drug that inhibits cell growth by 50%.

Downstream Signaling Pathways

The primary signaling cascade affected by NVP-BSK805 is the JAK2/STAT5 pathway. Upon cytokine binding to its receptor, JAK2 is activated and phosphorylates STAT5. Phosphorylated STAT5 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, differentiation, and survival. NVP-BSK805, by inhibiting JAK2, blocks these downstream events.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of NVP-BSK805's effects.

Western Blotting for STAT5 Phosphorylation

This protocol is used to determine the extent of STAT5 phosphorylation inhibition by NVP-BSK805.

Materials:

-

Cell lines (e.g., SET-2, HEL)

-

NVP-BSK805 dihydrochloride

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of NVP-BSK805 (e.g., 0 to 1 µM) for a specified time (e.g., 30 minutes).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

Cell Proliferation Assay (XTT or WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cell lines

-

96-well plates

-

This compound

-

XTT or WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Drug Treatment: Treat cells with a range of NVP-BSK805 concentrations.

-

Incubation: Incubate the plates for a set period (e.g., 72 hours).

-

Reagent Addition: Add the XTT or WST-1 reagent to each well.

-

Incubation: Incubate for a further 2-4 hours to allow for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀).

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.

Materials:

-

Esophageal squamous cell carcinoma cell lines (e.g., KYSE-150)

-

6-well plates

-

This compound

-

Radiation source

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed exponentially growing cells into 6-well plates.

-

Drug Treatment: After 24 hours, treat the cells with NVP-BSK805 (e.g., 5 or 10 µM).

-

Irradiation: Four hours after drug treatment, expose the cells to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Drug Removal: Immediately after irradiation, remove the drug-containing medium and replace it with fresh medium.

-

Colony Formation: Culture the cells for 10 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count colonies containing ≥50 cells.

-

Data Analysis: Calculate the surviving fraction and determine the dose enhancement ratio (DER).[3]

Apoptosis Assay (Annexin V Staining and Flow Cytometry)

This method detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

-

Cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with NVP-BSK805 for the desired time (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Efficacy

In preclinical models, NVP-BSK805 has demonstrated significant efficacy. In a Ba/F3 JAK2(V617F) cell-driven mouse model, oral administration of NVP-BSK805 suppressed STAT5 phosphorylation in the spleen, reduced splenomegaly, and inhibited the spread of leukemic cells. Furthermore, in models of erythropoietin-induced polycythemia, NVP-BSK805 effectively suppressed the disease phenotype.

Conclusion

This compound is a highly potent and selective JAK2 inhibitor that effectively targets the dysregulated JAK/STAT signaling pathway implicated in myeloproliferative neoplasms and other cancers. Its ability to inhibit STAT5 phosphorylation, suppress cell proliferation, and induce apoptosis in JAK2-mutant cells underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of NVP-BSK805 as a targeted cancer therapy.

References

The Role of NVP-BSK805 in the Inhibition of STAT5 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein implicated in cellular proliferation and survival. Its constitutive activation is a key driver in various hematological malignancies, particularly myeloproliferative neoplasms (MPNs). NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a primary upstream kinase responsible for STAT5 phosphorylation. This technical guide provides an in-depth analysis of the mechanism of NVP-BSK805 in inhibiting STAT5 phosphorylation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to NVP-BSK805 and its Target

NVP-BSK805 is a substituted quinoxaline (B1680401) compound that acts as a potent inhibitor of the JAK2 kinase.[1] The JAK/STAT signaling pathway is crucial for hematopoiesis, and mutations in the JAK2 gene, such as the V617F mutation, are found in a high percentage of patients with MPNs like polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][2] This mutation leads to constitutive activation of JAK2, which in turn leads to the continuous phosphorylation and activation of its downstream target, STAT5.[2] Activated, phosphorylated STAT5 (pSTAT5) then dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival.[3] NVP-BSK805 targets the ATP-binding site of the JAK2 kinase, effectively blocking this cascade.[1][4]

Quantitative Data: Inhibitory Activity of NVP-BSK805

The potency and selectivity of NVP-BSK805 have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for JAK2 over other members of the JAK family.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| JAK2 (JH1) | 0.48 - 0.5 | Cell-free | [5][6] |

| JAK1 (JH1) | 31.63 - 32 | Cell-free | [5][6] |

| JAK3 (JH1) | 18.68 - 19 | Cell-free | [5][6] |

| TYK2 (JH1) | 10.76 - 11 | Cell-free | [5][6] |

| STAT5 Phosphorylation (in JAK2V617F cells) | < 100 | Cellular | [5] |

JH1 refers to the kinase domain of the JAK protein.

Signaling Pathway Inhibition

NVP-BSK805 effectively disrupts the constitutively active JAK2/STAT5 signaling pathway, which is a hallmark of many MPNs. The diagram below illustrates the mechanism of action.

Caption: NVP-BSK805 inhibits JAK2, blocking STAT5 phosphorylation.

Experimental Protocols

The inhibition of STAT5 phosphorylation by NVP-BSK805 is commonly assessed using Western blotting. The following is a representative protocol.

Western Blot for pSTAT5 Inhibition

Objective: To determine the dose-dependent effect of NVP-BSK805 on STAT5 phosphorylation in a JAK2-dependent cell line (e.g., SET-2, HEL).

Materials:

-

JAK2-V617F positive cell line (e.g., SET-2)

-

Cell culture medium and supplements

-

NVP-BSK805

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pSTAT5 (Tyr694), anti-total STAT5, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture SET-2 cells to a density of approximately 1x10^6 cells/mL.

-

Treat cells with increasing concentrations of NVP-BSK805 (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 30 minutes to 1 hour).[5] Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pSTAT5 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply ECL detection reagent and capture the chemiluminescent signal.

-

Strip the membrane and re-probe for total STAT5 and β-actin to ensure equal loading.

-

Quantify band intensities to determine the relative decrease in pSTAT5 levels.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for assessing the efficacy of NVP-BSK805.

Caption: Workflow for assessing NVP-BSK805's effect on pSTAT5.

Downstream Effects and Therapeutic Implications

The inhibition of STAT5 phosphorylation by NVP-BSK805 leads to several significant downstream cellular effects. In JAK2(V617F)-bearing cells, treatment with NVP-BSK805 has been shown to suppress cell proliferation and induce apoptosis.[1] In vivo studies have demonstrated its efficacy in mouse models, where it suppressed leukemic cell spread and splenomegaly.[1] These findings underscore the therapeutic potential of targeting the JAK2/STAT5 axis with inhibitors like NVP-BSK805 for the treatment of myeloproliferative neoplasms. While NVP-BSK805 itself has been a crucial research tool, other JAK inhibitors have progressed to clinical use, validating this therapeutic strategy.[7][8]

Conclusion

NVP-BSK805 is a highly potent and selective inhibitor of JAK2 that effectively blocks the phosphorylation of its key downstream substrate, STAT5. This action disrupts a critical signaling pathway that drives the pathobiology of myeloproliferative neoplasms. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and target the JAK/STAT pathway. The continued investigation of specific and potent JAK2 inhibitors remains a promising avenue for the development of targeted therapies for hematological malignancies.

References

- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Novel Therapies in Myeloproliferative Neoplasms: Beyond JAK Inhibitor Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Development Pipeline for Myeloproliferative Neoplasms: Potential Future Impact on Guidelines and Management - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-BSK805: A Technical Guide for the Investigation of Myeloproliferative Neoplasm Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. A key driver in the pathogenesis of many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the acquired activating mutation V617F in the Janus kinase 2 (JAK2) gene.[1][2] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, promoting cell proliferation and survival independent of normal cytokine regulation.[1][3] NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of JAK2, with significant activity against the JAK2(V617F) mutant.[1][4] This technical guide provides an in-depth overview of the use of NVP-BSK805 as a tool to study MPN pathogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

In Vitro Kinase Inhibitory Activity of NVP-BSK805

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values of NVP-BSK805 against various JAK family kinases. The data highlights the selectivity of NVP-BSK805 for JAK2.

| Kinase Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| JAK2 JH1 | Kinase Assay | 0.48 | - | [5][6] |

| FL JAK2 wt | Kinase Assay | 0.58 ± 0.03 | - | [4][5] |

| FL JAK2 V617F | Kinase Assay | 0.56 ± 0.04 | 0.43 ± 0.02 | [4][5] |

| JAK1 JH1 | Kinase Assay | 31.63 | - | [5][6] |

| JAK3 JH1 | Kinase Assay | 18.68 | - | [5][6] |

| TYK2 JH1 | Kinase Assay | 10.76 | - | [5][6] |

FL: Full-Length; JH1: JAK Homology 1 (catalytic domain)

Cellular Activity of NVP-BSK805 in MPN-Relevant Cell Lines

This table presents the half-maximal growth inhibition (GI50) values for NVP-BSK805 in various hematopoietic cell lines, including those harboring the JAK2(V617F) mutation.

| Cell Line | Relevant Mutation(s) | GI50 (nM) | Reference(s) |

| SET-2 | JAK2(V617F) | 88 | [5][7] |

| MB-02 | JAK2(V617F) | <100 | [5] |

| CHRF-288-11 | JAK2(T875N) | - | [8] |

| UKE-1 | - | - | [8] |

| K-562 | BCR-ABL | >1000 | [7] |

Data for CHRF-288-11 and UKE-1 indicated a response to NVP-BSK805, but specific GI50 values were not provided in the cited sources.

In Vivo Efficacy of NVP-BSK805 in a Ba/F3-JAK2(V617F) Mouse Model

The following data summarizes the in vivo effects of NVP-BSK805 in a mouse model of MPN driven by Ba/F3 cells expressing JAK2(V617F).

| Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference(s) |

| Vehicle | - | Splenomegaly | - | [9] |

| NVP-BSK805 | 50 | Suppression of Leukemic Cell Spreading (T/C %) | 36% | [9] |

| NVP-BSK805 | 150 | Suppression of Leukemic Cell Spreading (T/C %) | 22% | [9] |

| NVP-BSK805 | 50 | Suppression of Splenomegaly | Significant | [9] |

| NVP-BSK805 | 150 | Suppression of Splenomegaly | Dose-dependent, significant | [9] |

| NVP-BSK805 | 150 | STAT5 Phosphorylation in Spleen | ~50% reduction | [4] |

p.o.: oral administration; T/C %: Treatment vs. Control percentage

Experimental Protocols

Cell Proliferation (GI50) Assay

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of NVP-BSK805.

-

Cell Seeding: Seed hematopoietic cells (e.g., SET-2, MB-02) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Preparation: Prepare a dilution series of NVP-BSK805 in the appropriate cell culture medium. An 8-point concentration range is recommended.

-

Treatment: Add the NVP-BSK805 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 to 96 hours, depending on the cell line's doubling time.[4][5]

-

Viability Measurement: Assess cell viability using a colorimetric assay such as WST-1 or MTT.[5]

-

Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log of the NVP-BSK805 concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-STAT5 (p-STAT5)

This protocol details the detection of phosphorylated STAT5, a key downstream target of JAK2.

-

Cell Treatment and Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]

-

Incubate the membrane with a primary antibody specific for p-STAT5 (e.g., anti-p-STAT5 Tyr694) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

-

Detection:

Apoptosis Assay

This protocol describes the assessment of apoptosis induction by NVP-BSK805.

-

Cell Treatment: Treat JAK2(V617F)-positive cells (e.g., SET-2) with NVP-BSK805 at various concentrations and for different time points (e.g., 24, 48, 72 hours).[8][11]

-

Staining:

-

For Annexin V/Propidium Iodide (PI) staining, harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI, and incubate in the dark.[12]

-

For DNA content analysis, fix the cells in ethanol (B145695) and then stain with PI.[11][12]

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) or cells with sub-G1 DNA content.[11][12]

-

Biochemical Analysis (optional): Assess apoptosis by Western blotting for cleavage of PARP.[11]

In Vivo Mouse Model of MPN

This protocol outlines the use of a Ba/F3-JAK2(V617F) cell-driven mouse model to evaluate the in vivo efficacy of NVP-BSK805.

-

Cell Inoculation: Intravenously inject immunodeficient mice (e.g., SCID beige) with Ba/F3 cells engineered to express JAK2(V617F) and a reporter gene like luciferase for in vivo imaging.[9]

-

Tumor Burden Monitoring: Monitor the leukemic cell burden using bioluminescence imaging.[9]

-

Treatment: Once a significant tumor burden is established, randomize the mice into treatment and vehicle control groups. Administer NVP-BSK805 orally at desired doses (e.g., 50 and 150 mg/kg).[9]

-

Efficacy Assessment:

-

Monitor animal survival.

-

At the end of the study, sacrifice the mice and harvest spleens to measure their weight as an indicator of splenomegaly.[9]

-

Analyze spleen extracts by Western blotting to assess the levels of p-STAT5.[9]

-

Collect peripheral blood for hematological analysis (e.g., red blood cell count, hematocrit, platelet count).[2]

-

Visualizations

Caption: The JAK2-STAT5 signaling pathway in myeloproliferative neoplasms and the inhibitory action of NVP-BSK805.

Caption: A typical experimental workflow for the preclinical evaluation of a JAK2 inhibitor like NVP-BSK805.

Caption: The logical cascade from the JAK2(V617F) mutation to the MPN phenotype and the intervention by NVP-BSK805.

References

- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cyagen.com [cyagen.com]

- 3. The Development and Use of Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms | Oncohema Key [oncohemakey.com]

- 4. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

NVP-BSK805: A Potent and Selective Chemical Probe for Interrogating JAK2 Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of NVP-BSK805, a substituted quinoxaline (B1680401) compound, and its utility as a potent and selective ATP-competitive inhibitor for studying the function of Janus kinase 2 (JAK2). The discovery of an activating mutation in JAK2 (V617F) has been a significant breakthrough in understanding the molecular basis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][2] This has established JAK2 as a key therapeutic target. NVP-BSK805 serves as a critical tool for dissecting the downstream signaling pathways regulated by both wild-type and mutant JAK2, and for evaluating the therapeutic potential of JAK2 inhibition.

Mechanism of Action and Selectivity

NVP-BSK805 functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK2.[1][2][3] This mode of action prevents the phosphorylation of JAK2 itself and its downstream substrates, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). The compound exhibits high potency for JAK2 and displays a significant selectivity profile within the JAK family and across the broader kinome.[1][4]

Data Presentation: Quantitative Analysis

The efficacy and selectivity of NVP-BSK805 have been quantified through various biochemical and cellular assays. The following tables summarize these key metrics.

Table 1: Biochemical Potency and Selectivity of NVP-BSK805

This table outlines the half-maximal inhibitory concentration (IC50) values of NVP-BSK805 against JAK family kinases and its calculated inhibition constant (Ki). The data demonstrates sub-nanomolar potency against JAK2 and a more than 20-fold selectivity for JAK2 over other family members.[1][4][5]

| Target Kinase | Assay Type | IC50 Value (nM) | Ki Value (nM) |

| JAK2 (JH1 domain) | Cell-free | 0.48[6][7] | 0.43 ± 0.02[6] |

| JAK2 (full-length, WT) | Cell-free | 0.58 ± 0.03[4][6] | N/A |

| JAK2 (full-length, V617F) | Cell-free | 0.56 ± 0.04[4][6] | N/A |

| JAK1 (JH1 domain) | Cell-free | 31.63[6][7] | N/A |

| JAK3 (JH1 domain) | Cell-free | 18.68[6][7] | N/A |

| TYK2 (JH1 domain) | Cell-free | 10.76 - 11[5][6][7] | N/A |

JH1: Janus Homology 1 (catalytic domain). WT: Wild-Type.

Table 2: Cellular Activity of NVP-BSK805

This table presents the half-maximal growth inhibition (GI50) of NVP-BSK805 in various hematopoietic cell lines. The compound potently inhibits the proliferation of cells harboring the activating JAK2(V617F) mutation, while showing significantly less activity against cells dependent on other signaling pathways, such as BCR-ABL.

| Cell Line | Relevant Mutation(s) | GI50 Value (nM) |

| SET-2 | JAK2(V617F) | <100[5][6] |

| HEL | JAK2(V617F) | <100[6] |

| CHRF-288-11 | JAK2(V617F) | <100[8] |

| K-562 | BCR-ABL | >1000 (>1 µM)[5] |

| CMK | JAK3(A572V) | ~2000 (~2 µM)[5] |

Visualizing the Mechanism: Signaling and Workflows

JAK2-STAT5 Signaling Pathway Inhibition

The diagram below illustrates the canonical JAK2-STAT5 signaling pathway and highlights the point of inhibition by NVP-BSK805. Upon cytokine binding, receptor dimerization brings two JAK2 molecules into close proximity, allowing for trans-phosphorylation and activation. Activated JAK2 then phosphorylates STAT5, leading to its dimerization, nuclear translocation, and regulation of target gene expression. NVP-BSK805 blocks the initial JAK2 activation step.

Caption: NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.

Chemical Probe Validation Workflow

The development and validation of a chemical probe like NVP-BSK805 follows a logical progression from initial biochemical characterization to in vivo model testing. This workflow ensures that the probe is potent, selective, and active in a relevant biological context.

Caption: A logical workflow for validating a chemical probe.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of NVP-BSK805 in research.

Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric)

This protocol is used to determine the IC50 value of NVP-BSK805 against a specific kinase.

-

Reagents & Materials:

-

Recombinant full-length JAK2 enzyme.

-

Biotinylated peptide substrate.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

[γ-³³P]ATP.

-

NVP-BSK805 serially diluted in DMSO.

-

Streptavidin-coated filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, peptide substrate, and recombinant JAK2 enzyme in each well of a 96-well plate.

-

Add NVP-BSK805 at a range of final concentrations (e.g., 0.01 nM to 10 µM) to the wells. Include DMSO-only wells as a control (100% activity).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.

-

Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each NVP-BSK805 concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression.

-

Protocol 2: Cellular Proliferation Assay (WST-1)

This protocol measures the effect of NVP-BSK805 on the proliferation of JAK2-dependent cell lines.

-

Reagents & Materials:

-

JAK2(V617F)-positive cells (e.g., SET-2) and control cells.

-

Complete cell culture medium.

-

NVP-BSK805 stock solution in DMSO.

-

WST-1 cell proliferation reagent.

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.

-

Treat the cells with a serial dilution of NVP-BSK805 (e.g., 1 nM to 10 µM). Include DMSO-only wells as a negative control.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 environment.[4]

-

Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the GI50 value.

-

Protocol 3: Western Blotting for Phospho-STAT5 Inhibition

This protocol assesses the on-target effect of NVP-BSK805 by measuring the phosphorylation status of STAT5, a direct downstream target of JAK2.

-

Reagents & Materials:

-

JAK2(V617F)-positive cells (e.g., MB-02, SET-2).[2]

-

NVP-BSK805.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and transfer system.

-

Chemiluminescence detection reagent.

-

-

Procedure:

-

Culture cells and treat with increasing concentrations of NVP-BSK805 for 1-2 hours.[2]

-

Harvest and lyse the cells on ice using lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

-

Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.

-

Quantify band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation.

-

In Vivo Efficacy

In vivo studies have confirmed the utility of NVP-BSK805. The compound demonstrates good oral bioavailability and a long half-life.[1][4] In a Ba/F3 JAK2(V617F) cell-driven mouse model, oral administration of NVP-BSK805 effectively suppressed STAT5 phosphorylation in the spleen, reduced splenomegaly, and inhibited the spread of leukemic cells.[1][6] Furthermore, it potently suppressed erythropoietin-induced polycythemia in both mice and rats, demonstrating its efficacy in disease-relevant models.[1][4]

Conclusion

NVP-BSK805 stands out as a high-quality chemical probe for the study of JAK2 kinase. Its sub-nanomolar potency, significant selectivity over other JAK family members, and demonstrated ability to inhibit JAK2 signaling in cellular and in vivo models make it an invaluable tool. For researchers in oncology, hematology, and signal transduction, NVP-BSK805 enables precise interrogation of the biological roles of JAK2 in both normal physiology and disease states, and serves as a benchmark for the development of novel therapeutic agents targeting this critical kinase.

References

- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | NPV-BSK805, an Antineoplastic Jak2 Inhibitor Effective in Myeloproliferative Disorders, Causes Adiposity in Mice by Interfering With the Action of Leptin [frontiersin.org]

- 4. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Effects of Jak2 type 1 inhibitors NVP-BSK805 and NVP-BVB808 on Jak2 mutation-positive and Bcr-Abl-positive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-BSK805: A Technical Guide to a Potent and Selective JAK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). NVP-BSK805, a substituted quinoxaline, has demonstrated significant efficacy in preclinical models of myeloproliferative neoplasms (MPNs) and other hematological malignancies.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Data Summary

The following tables provide a consolidated view of the in vitro and in vivo activities of NVP-BSK805.

Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| JAK2 (JH1 domain) | Radiometric | 0.48 | [2][3] |

| JAK2 (full-length, wild-type) | Radiometric | 0.58 ± 0.03 | [2][4] |

| JAK2 (V617F mutant) | Radiometric | 0.56 ± 0.04 | [2][4] |

| JAK1 (JH1 domain) | Radiometric | 31.63 | [2][3] |

| JAK3 (JH1 domain) | Radiometric | 18.68 | [2][3] |

| TYK2 (JH1 domain) | Radiometric | 10.76 | [2][3] |

Table 2: Cellular Activity of NVP-BSK805

| Cell Line | Mutation Status | Assay Type | Endpoint | Value | Reference |

| Ba/F3-JAK2 V617F | JAK2 V617F | Proliferation | GI50 | < 100 nM | [2] |

| SET-2 | JAK2 V617F | Proliferation | GI50 | ~100 nM | |

| HEL | JAK2 V617F | Proliferation | GI50 | ~200 nM | |

| INA-6 (IL-6 dependent) | - | Proliferation | IC50 | < 1 µmol/L | [5] |

| Human Myeloma Cell Lines (6 lines) | - | Growth Inhibition | IC50 | 2.6 - 6.8 µmol/L | [5] |

| Primary Myeloma Cells (extramedullary) | - | Cytotoxicity | IC50 | 0.5 - 0.6 µmol/L | [5] |

Table 3: In Vivo Pharmacokinetics and Efficacy of NVP-BSK805

| Animal Model | Dosing | Key Findings | Reference |

| Mouse (Ba/F3-JAK2 V617F model) | 150 mg/kg, p.o. | Suppressed STAT5 phosphorylation, splenomegaly, and leukemic cell spreading. | [2] |

| Mouse (rhEpo-induced polycythemia) | 50, 75, 100 mg/kg, p.o. | Suppressed rhEpo-mediated polycythemia and splenomegaly. | [2] |

| Rat (rhEpo-induced polycythemia) | Not specified | Potently suppressed polycythemia and extramedullary erythropoiesis. | [1] |

Mechanism of Action: Targeting the JAK2/STAT5 Signaling Pathway

NVP-BSK805 functions as an ATP-competitive inhibitor of JAK2.[1] The discovery of the activating JAK2 V617F mutation in a high percentage of patients with myeloproliferative neoplasms, such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, identified JAK2 as a key therapeutic target.[1] NVP-BSK805 potently inhibits both wild-type and V617F mutant JAK2.[1] This inhibition blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a critical step in the signaling cascade that promotes cell proliferation and survival.[1] The suppression of STAT5 phosphorylation leads to the inhibition of cell growth and the induction of apoptosis in JAK2 V617F-bearing cells.[1]

References

NVP-BSK805: A Potent and Selective Inhibitor of the JAK2 V617F Mutant

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on NVP-BSK805, a selective, ATP-competitive inhibitor of the Janus kinase 2 (JAK2), with a particular focus on its effects on the constitutively active JAK2 V617F mutant. The JAK2 V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][2][3] This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for these hematological malignancies.

Core Mechanism of Action

NVP-BSK805 is a substituted quinoxaline (B1680401) that potently inhibits both wild-type JAK2 and the V617F mutant by competing with ATP for binding to the kinase domain.[1][2] X-ray crystallography studies have confirmed that NVP-BSK805 binds to the ATP-binding site of the JAK2 kinase domain.[4] This inhibition of JAK2 kinase activity effectively blocks the downstream signaling cascade, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][4] The constitutive activation of the JAK2-STAT5 pathway due to the V617F mutation is a hallmark of MPNs, leading to uncontrolled cell proliferation and reduced apoptosis.[4] By targeting the aberrantly active JAK2 V617F, NVP-BSK805 demonstrates significant potential in reversing these pathological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and cellular activity of NVP-BSK805.

Table 1: Biochemical Inhibitory Activity of NVP-BSK805

| Target Enzyme | IC50 (nM) | Notes |

| JAK2 JH1 (catalytic domain) | 0.48 | ATP-competitive inhibition.[5][6][7] |

| Full-length wild-type JAK2 | 0.58 ± 0.03 | |

| Full-length JAK2 V617F | 0.56 ± 0.04 | NVP-BSK805 is equipotent against both wild-type and the V617F mutant.[5][8] |

| JAK1 JH1 | 31.63 | Displays >20-fold selectivity for JAK2 over JAK1.[1][5][8] |

| JAK3 JH1 | 18.68 | [5][6][7] |

| TYK2 JH1 | 10.76 | [5][6][7] |

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of NVP-BSK805 in JAK2 V617F-Positive Cell Lines

| Cell Line | GI50 (nM) | Key Characteristics |

| SET-2 | 51 | Human megakaryoblastic leukemia, homozygous for JAK2 V617F.[2][4] |

| HEL | Higher concentrations required (in the range of 500 nM) | Human erythroleukemia, homozygous for JAK2 V617F.[4] |

| Ba/F3-JAK2 V617F | 39 ± 23 | Murine pro-B cell line engineered to express human JAK2 V617F.[2] |

| CHRF-288-11 | Responded at concentrations of 50 nM | Megakaryocytic cell line with a T875N mutation in the JAK2 kinase domain.[4] |

| UKE-1 | Myeloid leukemia cell line.[9] |

GI50: Half-maximal growth inhibition concentration.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Detailed Experimental Protocols

Biochemical Kinase Assay (Radiometric Filter Binding)

This protocol outlines a method to determine the in vitro inhibitory activity of NVP-BSK805 on JAK2 kinase.

-

Reagents and Materials:

-

Recombinant full-length JAK2 wild-type and JAK2 V617F enzymes.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA).

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

[γ-33P]ATP.

-

NVP-BSK805 serially diluted in DMSO.

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.

-

Add varying concentrations of NVP-BSK805 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 10% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each NVP-BSK805 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cellular Proliferation Assay (XTT or WST-1)

This protocol details a method to assess the effect of NVP-BSK805 on the proliferation of JAK2 V617F-positive cell lines.[4]

-

Reagents and Materials:

-

JAK2 V617F-positive cell line (e.g., SET-2).

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

-

NVP-BSK805 serially diluted in cell culture medium.

-

96-well cell culture plates.

-

XTT or WST-1 cell proliferation reagent.

-

Plate reader.

-

-

Procedure:

-

Seed the cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight if adherent.

-

Add a range of concentrations of NVP-BSK805 to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]

-

Add the XTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for an additional 2-4 hours to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.

-

Western Blotting for STAT5 Phosphorylation

This protocol describes the detection of changes in STAT5 phosphorylation in response to NVP-BSK805 treatment.

-

Reagents and Materials:

-

JAK2 V617F-positive cell line (e.g., SET-2).

-

NVP-BSK805.

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

SDS-PAGE gels and blotting apparatus.

-

-

Procedure:

-

Treat cells with varying concentrations of NVP-BSK805 for a specified time (e.g., 30 minutes to 1 hour).[2]

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal loading.

-

In Vivo Efficacy

In preclinical animal models, NVP-BSK805 has demonstrated significant efficacy. In a Ba/F3 JAK2 V617F cell-driven mouse model, oral administration of NVP-BSK805 (150 mg/kg) led to the suppression of STAT5 phosphorylation, reduced splenomegaly, and inhibited the spread of leukemic cells.[1][2][5] Furthermore, NVP-BSK805 was effective in a mouse model of recombinant human erythropoietin-induced polycythemia, a key feature of PV.[1][8] The compound exhibits good oral bioavailability and a long half-life in vivo.[1][8]

Conclusion

NVP-BSK805 is a potent and selective inhibitor of the JAK2 V617F mutant, demonstrating robust activity in both biochemical and cellular assays. Its ability to inhibit the constitutive STAT5 phosphorylation, suppress the proliferation of JAK2 V617F-bearing cells, and induce apoptosis underscores its therapeutic potential for MPNs.[1][2][4] The in vivo efficacy in relevant disease models further supports its development as a targeted therapy for patients with these hematological malignancies. This technical guide provides a foundational resource for researchers and drug developers working in this field.

References

- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. karger.com [karger.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. NVP-BSK805 dihydrochloride | JAK2 抑制剂 | MCE [medchemexpress.cn]

- 8. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Effects of the JAK2-selective inhibitors NVP-BSK805 and NVP-BVB808 in BCR-ABL or JAK2 mutation-positive cell lines - OAK Open Access Archive [oak.novartis.com]

An In-depth Technical Guide to NVP-BSK805 in Hematological Malignancy Research

Executive Summary: The dysregulation of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical driver in the pathogenesis of various hematological malignancies, particularly myeloproliferative neoplasms (MPNs). The discovery of activating mutations in JAK2, such as JAK2(V617F), has established it as a key therapeutic target. NVP-BSK805 is a potent, selective, and ATP-competitive inhibitor of JAK2 kinase. This document provides a comprehensive technical overview of NVP-BSK805, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to characterize its activity. It is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology research.

Introduction to JAK-STAT Signaling in Hematological Malignancies

The JAK-STAT pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating fundamental cellular processes like hematopoiesis, proliferation, and survival.[1] In many hematological cancers, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis, mutations in the JAK2 gene lead to constitutive activation of the kinase, resulting in uncontrolled cell growth and the malignant phenotype.[2] This has spurred the development of targeted therapies, with JAK2 inhibitors emerging as a promising strategy.[1] NVP-BSK805 is a novel substituted quinoxaline (B1680401) compound designed to specifically inhibit JAK2, offering a targeted approach to treating these disorders.[2]

Mechanism of Action of NVP-BSK805

NVP-BSK805 functions as a Type I, ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 kinase domain.[1] This direct inhibition prevents the phosphorylation and subsequent activation of downstream signaling molecules, primarily STAT5.[1][2] By blocking the constitutive phosphorylation of STAT5, NVP-BSK805 effectively halts the nuclear translocation of STAT5 dimers, thereby preventing the transcription of genes essential for cell proliferation and survival.[1][3] This ultimately leads to the suppression of cell growth and the induction of apoptosis in malignant cells dependent on JAK2 signaling.[2][4]

References

- 1. karger.com [karger.com]

- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

NVP-BSK805 and its Impact on Erythropoiesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways that regulate erythropoiesis. This technical guide provides an in-depth analysis of the effects of NVP-BSK805 on red blood cell production, with a focus on its mechanism of action, relevant signaling pathways, and a summary of key experimental findings.

Core Mechanism of Action

NVP-BSK805 exerts its effects primarily by inhibiting the catalytic activity of JAK2. The JAK2 enzyme is a key component of the signaling cascade initiated by erythropoietin (EPO), the principal hormone regulating erythropoiesis.[1][2] The binding of EPO to its receptor (EPOR) triggers the activation of receptor-associated JAK2.[1][3] Activated JAK2 then phosphorylates downstream targets, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[2][3][4] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and activates the transcription of genes essential for the proliferation, differentiation, and survival of erythroid progenitor cells.[2][4]

NVP-BSK805 acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 and preventing the transfer of phosphate (B84403) from ATP to its substrates.[5][6][7] This blockade of JAK2 activity disrupts the entire downstream signaling cascade, effectively inhibiting EPO-induced erythropoiesis.

A significant focus of research has been on the effects of NVP-BSK805 on the constitutively active JAK2(V617F) mutant, which is found in a high percentage of patients with myeloproliferative neoplasms such as polycythemia vera.[5][6][7] In cells harboring this mutation, NVP-BSK805 has been shown to blunt constitutive STAT5 phosphorylation, suppress cell proliferation, and induce apoptosis.[5][6][7]

Quantitative Analysis of NVP-BSK805 Activity

The potency and selectivity of NVP-BSK805 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type |

| JAK2 JH1 | 0.48 | Cell-free |

| JAK1 JH1 | 31.63 | Cell-free |

| JAK3 JH1 | 18.68 | Cell-free |

| TYK2 JH1 | 10.76 | Cell-free |

| Data sourced from Selleck Chemicals.[8] | ||

| JH1 refers to the kinase domain of the JAK protein. |

| Cellular Effect | Cell Line | IC50 |

| Inhibition of STAT5 Phosphorylation | JAK2(V617F) expressing cells | < 100 nM |

| Growth Suppression | JAK2(V617F) expressing cells | < 100 nM |

| Apoptosis Induction | JAK2(V617F) expressing cells | < 100 nM |

| Growth Inhibition | K562 (BCR-ABL fusion) | > 1 µM |

| Data compiled from multiple sources.[9] |

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways affected by NVP-BSK805.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize the effects of NVP-BSK805.

Western Blotting for STAT5 Phosphorylation

-

Objective: To determine the effect of NVP-BSK805 on the phosphorylation of STAT5 in cultured cells.

-

Cell Culture: JAK2(V617F)-mutant cell lines (e.g., SET-2, MB-02) are cultured in appropriate media.[6][7]

-

Treatment: Cells are treated with varying concentrations of NVP-BSK805 or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48 hours).[6][7]

-

Lysis: Following treatment, cells are harvested and lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5. A loading control antibody (e.g., β-tubulin or GAPDH) is also used to ensure equal protein loading.[7]

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate for detection.

-

Analysis: The intensity of the bands corresponding to pSTAT5 and total STAT5 are quantified to determine the degree of inhibition by NVP-BSK805.

Cell Proliferation Assays

-

Objective: To assess the impact of NVP-BSK805 on the growth of cancer cell lines.

-

Cell Seeding: Cells are seeded in multi-well plates at a specific density.

-

Treatment: Cells are treated with a range of NVP-BSK805 concentrations.

-

Incubation: Plates are incubated for a set period (e.g., 72 hours).

-

Quantification: Cell viability is measured using a colorimetric assay such as MTS or by using a cell counter.

-

Analysis: The results are used to calculate the IC50 value for growth inhibition.

Apoptosis Assays

-

Objective: To determine if NVP-BSK805 induces programmed cell death.

-

Method 1: PARP Cleavage: Treated cells are lysed and subjected to Western blotting to detect the cleavage of PARP, a hallmark of apoptosis.[6][7]

-

Method 2: Flow Cytometry: Cells are stained with fluorescent markers such as Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to cells in the early stages of apoptosis, while PI stains late-stage apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.[7]

In Vivo Mouse Models

-

Objective: To evaluate the efficacy of NVP-BSK805 in a living organism.

-

Model 1: Recombinant Human Erythropoietin (rhEpo)-Induced Polycythemia: Mice or rats are treated with rhEpo to induce an increase in red blood cell mass. NVP-BSK805 is then administered orally to assess its ability to suppress this effect.[5][6]

-